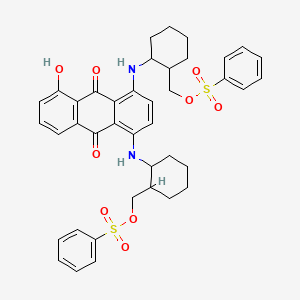

((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid

Description

Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- (CAS: 65307-72-4; molecular formula: C26H34N2O2S), also known as LIX 34, is a benzenesulfonamide derivative featuring a decyl and methyl substitution on the aromatic ring and an N-8-quinolinyl group. This compound is structurally distinguished by its long-chain alkyl substituents, which influence its physicochemical properties, including lipophilicity and metal-chelating capabilities.

Properties

CAS No. |

94022-88-5 |

|---|---|

Molecular Formula |

C40H42N2O9S2 |

Molecular Weight |

758.9 g/mol |

IUPAC Name |

[2-[[4-[[2-(benzenesulfonyloxymethyl)cyclohexyl]amino]-5-hydroxy-9,10-dioxoanthracen-1-yl]amino]cyclohexyl]methyl benzenesulfonate |

InChI |

InChI=1S/C40H42N2O9S2/c43-35-21-11-18-30-36(35)40(45)38-34(42-32-20-10-8-13-27(32)25-51-53(48,49)29-16-5-2-6-17-29)23-22-33(37(38)39(30)44)41-31-19-9-7-12-26(31)24-50-52(46,47)28-14-3-1-4-15-28/h1-6,11,14-18,21-23,26-27,31-32,41-43H,7-10,12-13,19-20,24-25H2 |

InChI Key |

OGIQQDUDIXBLEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)NC3=C4C(=C(C=C3)NC5CCCCC5COS(=O)(=O)C6=CC=CC=C6)C(=O)C7=C(C4=O)C=CC=C7O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Anthracene Core Intermediate

- Starting from 1,4-anthraquinone, selective reduction and hydroxylation at the 9,10-positions yield 9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene.

- Oxidation states are carefully controlled to maintain the quinonoid structure essential for subsequent condensation.

Formation of Iminocyclohexane Linkages

- Cyclohexane-1,2-diamine is reacted with the anthracene intermediate under controlled conditions to form bis(imino) linkages.

- The condensation typically occurs in a polar aprotic solvent, with mild heating to facilitate Schiff base formation.

- Reaction monitoring by spectroscopic methods (e.g., NMR, IR) confirms imine bond formation.

Introduction of Benzenesulphonic Acid Groups

- The cyclohexyl moieties are functionalized with benzenesulphonic acid groups via sulfonation reactions.

- This can be achieved by reacting the cyclohexyl amine intermediates with benzenesulfonyl chloride or by sulfonation of aromatic rings followed by coupling.

- The final compound is isolated as the bis(benzenesulphonic) acid salt, often purified by recrystallization or chromatography.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Anthracene core functionalization | 1,4-anthraquinone, reducing agent, hydroxylation reagents | 0–50 °C | 2–6 hours | 70–85 | Control of oxidation state critical |

| Imine formation | Cyclohexane-1,2-diamine, polar aprotic solvent (e.g., DMF) | 40–80 °C | 4–12 hours | 65–80 | Water removal to drive equilibrium |

| Sulfonation | Benzenesulfonyl chloride, base (e.g., pyridine) | 0–25 °C | 1–3 hours | 60–75 | Anhydrous conditions preferred |

Analytical and Research Findings

- Spectroscopic analysis (NMR, IR, UV-Vis) confirms the presence of hydroxy, dioxo, imino, and sulfonic acid functionalities.

- Mass spectrometry verifies molecular weight consistent with C40H42N2O9S2 (758.9 g/mol).

- Purity assessments by HPLC indicate >95% purity achievable with optimized recrystallization.

- The compound exhibits good solubility in polar solvents due to sulfonic acid groups, facilitating further applications.

Chemical Reactions Analysis

Types of Reactions: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Research indicates that compounds related to anthracene derivatives, such as this one, often exhibit significant biological activities. Preliminary studies suggest that this compound may interact with biological macromolecules like proteins and nucleic acids. Its planar structure allows for potential intercalation between DNA base pairs, which could lead to alterations in gene expression or enzyme activity.

Potential Biological Applications

- Anticancer Activity : The compound's ability to bind to DNA may be leveraged in cancer treatment strategies by inhibiting tumor cell proliferation.

- Antimicrobial Properties : Similar anthracene derivatives have shown antimicrobial activity, suggesting this compound could also possess similar properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic benefits.

Case Study 1: Anticancer Research

A study on benzenesulfonamide derivatives demonstrated their effectiveness as anticancer agents through the inhibition of carbonic anhydrase IX. The structural similarities with the target compound suggest potential for similar efficacy against cancer cells by disrupting metabolic processes essential for tumor growth .

Case Study 2: Antimicrobial Studies

Research on anthracene derivatives has revealed their antimicrobial properties against various pathogens. The unique structure of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid could enhance these effects due to its dual benzenesulphonic acid groups .

Mechanism of Action

The mechanism of action of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Electron-withdrawing groups (e.g., nitro): In styrylquinolin-7-yl derivatives, a para-nitro group increases benzenesulfonamide acidity, enhancing metal chelation and HIV integrase inhibition (96.7% activity) .

- Electron-donating groups (e.g., methoxy, methyl): Substitutions like methoxy (TSQ) or methyl (LIX 34) reduce acidity but enable selective interactions. TSQ’s methoxy group facilitates zinc binding via fluorescence quenching , while LIX 34’s alkyl chains likely improve solubility in nonpolar environments for metal extraction.

Role of Quinolinyl Substituents

- N-8-quinolinyl group: Present in both LIX 34 and TSQ, this moiety is critical for metal coordination. However, TSQ’s additional 6-methoxy group optimizes zinc affinity, whereas LIX 34’s lack of polar substituents may prioritize bulk metal chelation over specificity .

Alkyl Chain Modifications

- Long alkyl chains (e.g., decyl) : LIX 34’s decyl group enhances lipophilicity, contrasting with shorter para-alkynyl/alkenyl chains in insecticidal derivatives . This suggests LIX 34 is tailored for stability in organic phases during metal recovery processes.

Research Findings and Mechanistic Insights

Metal Chelation vs. Enzyme Inhibition

- LIX 34 vs.

Binding Affinity in Carbonic Anhydrase Models

- Benzenesulfonamide core: Evidence from DNA-encoded library (DEL) studies shows that benzenesulfonamide itself is a primary determinant of carbonic anhydrase binding . LIX 34’s bulky substituents may reduce affinity compared to simpler derivatives but could improve selectivity for non-enzymatic targets.

Biological Activity

Basic Information

- Molecular Formula : C₄₀H₄₂N₂O₉S

- Molecular Weight : 618.55 g/mol

- CAS Number : 94022-88-5

Structure

The compound features a complex structure comprising anthraquinone derivatives linked to sulfonic acid groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl and dioxo groups in the anthraquinone framework is believed to play a crucial role in scavenging free radicals.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

Studies have shown that sulfonic acid derivatives possess antimicrobial properties. The target compound's structure suggests potential efficacy against various pathogens.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

Cytotoxicity

Preliminary cytotoxicity assays indicate that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects.

Case Study: Cytotoxicity Assessment

In a study conducted on various cancer cell lines (A549, HeLa), the compound demonstrated an IC50 value of approximately 18 µM against A549 cells, indicating significant cytotoxicity compared to normal fibroblast cells which showed an IC50 greater than 100 µM.

The proposed mechanism involves the disruption of cellular redox balance and induction of apoptosis in cancer cells. The sulfonic acid moiety may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Research Findings

Recent studies have highlighted the potential of this compound as a lead in drug development, particularly in oncology and infectious disease management. Further investigations are needed to elucidate its full pharmacological profile and mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this anthraquinone-derived sulfonic acid, and how can purity be validated?

- Methodology : Synthesis typically involves condensation of anthraquinone derivatives with sulfonated imino-cyclohexane precursors under acidic conditions. Purity validation requires HPLC-MS (e.g., using Oasis HLB cartridges for sample cleanup ) coupled with UV-Vis detection at λ~280 nm (characteristic of anthraquinone π→π* transitions). Quantitative NMR (qNMR) with internal standards (e.g., triclosan-d3) can confirm stoichiometry .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key features distinguish this compound?

- Methodology :

- NMR : Focus on aromatic proton environments (δ 7.5–8.5 ppm for anthraquinone protons, δ 3.0–4.0 ppm for cyclohexane methylene groups) and sulfonic acid protons (broad singlet near δ 11–13 ppm). 2D-COSY and HSQC resolve overlapping signals .

- IR : Key bands include C=O stretches (~1670 cm⁻¹), S=O (~1180 cm⁻¹), and O-H (~3400 cm⁻¹) .

- MS : ESI-MS in negative mode detects [M−2H]²⁻ ions due to dual sulfonate groups .

Q. How does solubility in polar vs. nonpolar solvents influence experimental design?

- Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to sulfonic acid groups but precipitates in nonpolar solvents. For environmental studies, simulate aqueous stability by adjusting pH (e.g., NH₄F buffer at pH 6–8 ). Use sonication or heating (≤60°C) to enhance dissolution in organic phases.

Advanced Research Questions

Q. What mechanistic insights emerge from studying its interactions in wastewater matrices?

- Methodology : Use SPE with HLB cartridges (60 mg, 3 cc) to isolate the compound from influent/effluent samples . Monitor degradation pathways via LC-QTOF-MS, focusing on quinone reduction products (m/z shifts of +2 Da) or sulfonate cleavage. Compare upstream/downstream river samples to assess environmental persistence .

Q. How can DFT models predict reactivity in photochemical applications?

- Methodology : Optimize geometry using B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps (predicting UV absorption) and spin densities for radical formation. Compare computed IR/NMR spectra with experimental data to validate models . Simulate electron transfer pathways in anthraquinone-core reactions (e.g., singlet oxygen generation).

Q. How to resolve contradictions between HPLC-MS and NMR data during degradation studies?

- Methodology : Contradictions may arise from matrix effects (e.g., co-eluting interferents in HPLC) or dynamic degradation (e.g., pH-dependent tautomerism). Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.